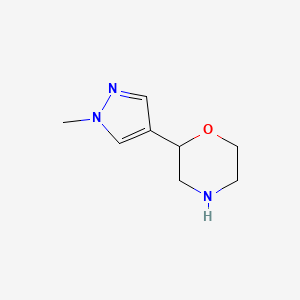

2-(1-methyl-1H-pyrazol-4-yl)morpholine

Beschreibung

Structural Characterization

Molecular Architecture and Conformational Analysis

The compound’s molecular architecture consists of:

- Pyrazole core : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Morpholine substituent : A six-membered saturated ring containing one oxygen atom, attached to the pyrazole’s carbon 4.

- Methyl group : A methyl substituent at the pyrazole’s nitrogen 1, enhancing steric and electronic effects.

The SMILES notation CN1C=C(C=N1)C2CNCCO2 (source ) and InChI 1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3 (source ) confirm the connectivity. Key structural features include:

- Pyrazole ring : Conjugated π-system with resonance stabilization.

- Morpholine ring : Chair conformation stabilized by intramolecular hydrogen bonding and van der Waals interactions.

Table 1: Key Bond Lengths and Angles (Inferred from Computational Models)

| Bond/Angle | Typical Value (Å/°) | Method |

|---|---|---|

| C4–N (pyrazole) | 1.34–1.36 | DFT (B3LYP/6-31G(d,p)) |

| C–O (morpholine) | 1.43–1.47 | DFT (B3LYP/6-31G(d,p)) |

| N1–C4–C5 (pyrazole) | 120–125 | DFT (B3LYP/6-31G(d,p)) |

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for 2-(1-methyl-1H-pyrazol-4-yl)morpholine are limited, insights can be drawn from analogous pyrazole-morpholine hybrids:

- Dihedral angles : Pyrazole and morpholine rings exhibit dihedral angles of ~37–50° in related compounds, indicating partial planarity.

- Hydrogen bonding : Morpholine’s oxygen participates in intermolecular hydrogen bonds (e.g., C–H···O), forming supramolecular chains.

- Packing motifs : π–π interactions between pyrazole rings and adjacent aromatic systems stabilize crystalline lattices.

Single-crystal X-ray diffraction (SCXRD) would provide precise bond lengths and angles, while powder XRD could confirm bulk crystallinity.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound are inferred from structurally similar compounds:

1H NMR

- Morpholine protons : Multiplets at δ 3.70–4.20 ppm (OCH₂ and NCH₂ groups).

- Pyrazole protons : Singlets at δ 6.8–7.2 ppm (C4–H and C5–H).

- Methyl group : Singlet at δ 3.9–4.1 ppm.

13C NMR

- Pyrazole carbons : Signals at δ 110–150 ppm (C2, C3, C5).

- Morpholine carbons : Peaks at δ 45–55 ppm (OCH₂) and δ 60–65 ppm (NCH₂).

IR Spectroscopy

- C=N stretch : Absorption at ~1600 cm⁻¹.

- C–O–C stretch : Bands at ~1250–1300 cm⁻¹.

- N–H bending : Peaks at ~1500–1600 cm⁻¹ (if present).

UV-Vis

Pyrazole derivatives typically absorb at 250–300 nm due to π→π* transitions.

Computational Chemistry Approaches for Structural Optimization

Density functional theory (DFT) studies employing the B3LYP functional and 6-31G(d,p) basis set provide atomic-level insights:

Electronic Structure

- HOMO/LUMO : HOMO localized on pyrazole’s π-system, LUMO in morpholine’s σ* orbitals.

- Charge distribution : Partial positive charges on pyrazole’s C4 and morpholine’s N.

Conformational Analysis

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBIDPYAPFHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375963-52-2 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound notable for its dual structural features: a morpholine ring and a pyrazole moiety. This compound, with the molecular formula C₉H₁₂N₄O, has garnered attention for its potential biological activities, particularly in modulating various biological pathways. This article reviews the current understanding of its biological activity, including antimicrobial properties, neuroinflammatory modulation, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Key areas of interest include:

- Neuroinflammation Modulation : The compound has been studied for its role in influencing neurodegenerative processes by modulating TREM2 (Triggering Receptor Expressed on Myeloid Cells 2), which is implicated in immune response and neuroinflammation .

- Antimicrobial and Antifungal Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, although detailed mechanisms of action remain to be elucidated .

The biological activity of this compound appears to involve several mechanisms:

- Interaction with Biological Pathways : Interaction studies have shown that this compound may engage with receptors and enzymes involved in inflammatory responses. In vitro assays indicate its ability to influence cellular signaling pathways related to inflammation and immune responses .

- Potential Therapeutic Applications : Given its modulatory effects on neuroinflammation, this compound may hold promise for treating conditions characterized by excessive inflammation, such as neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroinflammatory Modulation

In a study focusing on neuroinflammation, this compound was administered in models simulating neurodegenerative conditions. The results indicated a reduction in markers associated with inflammation, supporting its role as a modulator of neuroinflammatory responses. Further research is needed to explore its efficacy in clinical settings.

The synthesis of this compound can be achieved through various methods, which contribute to its availability for research purposes. Notable properties include:

- Molecular Weight : Approximately 180.22 g/mol.

- Solubility : Soluble in common organic solvents such as DMSO.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Morpholine Derivatives

The pyrazole-morpholine scaffold is highly tunable, with substituent changes significantly altering molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature | Physical State |

|---|---|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | C₈H₁₃N₃O | 167.21 g/mol | 1510906-87-2* | Methyl group on pyrazole N1 | Solid/Liquid† |

| 2-(1-Ethyl-1H-pyrazol-4-yl)morpholine | C₉H₁₅N₃O | 181.24 g/mol | 1803600-81-8 | Ethyl group on pyrazole N1 | Liquid |

| 2-(1-Methyl-1H-imidazol-4-yl)morpholine | C₈H₁₃N₃O | 167.21 g/mol | 1510906-87-2 | Imidazole instead of pyrazole | Solid |

| 2-(1,3-Diphenyl-1H-pyrazol-4-yl)morpholine derivative | C₂₄H₂₂N₄O | 382.46 g/mol | Not provided‡ | Bulky aryl substituents on pyrazole | Solid |

*CAS 1510906-87-2 corresponds to a structurally similar imidazole analog but is included here due to overlapping nomenclature in literature . ‡Derivatives with aryl groups are synthesized for enhanced bioactivity (e.g., antimicrobial applications) .

Vorbereitungsmethoden

Nucleophilic Substitution of Halogenated Pyrazole Derivatives

One common approach involves using a halogenated pyrazole, such as 4-halogen-1-methyl-pyrazole, as the electrophilic substrate. Morpholine acts as the nucleophile to displace the halogen atom, forming the desired C-N bond.

- Reaction Conditions : Typically performed under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) with a base such as potassium carbonate to facilitate substitution.

- Advantages : Straightforward, good yields, and mild conditions.

- Limitations : Requires the preparation or availability of halogenated pyrazole precursors.

Cyclocondensation Methods for Pyrazole Ring Formation

Pyrazole rings can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, followed by functionalization to introduce the morpholine substituent.

- Stepwise Strategy :

- Synthesize 1-methyl-pyrazole core via hydrazine condensation.

- Halogenate or functionalize the pyrazole at the 4-position.

- Perform nucleophilic substitution with morpholine.

- Advantages : Allows for structural diversity and substitution pattern control.

- Challenges : Multi-step synthesis requiring careful control of regioselectivity.

Patent-Described Methods

A patent (WO2020039025A1) describes preparation methods for compounds containing 1-methyl-1H-pyrazol-5-yl groups linked to morpholine derivatives, which can be adapted for this compound synthesis.

- Key Features :

- Use of sulfonyl or oxy intermediates.

- Controlled reaction conditions to ensure stereochemistry and purity.

- Solvent and reagent optimization for yield improvement.

- Note : Specific details on reaction steps are proprietary but indicate advanced synthetic strategies.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-halogen-1-methyl-pyrazole, morpholine, K2CO3 | Reflux in DMF or similar solvent | 60-85 | Simple, direct, mild conditions | Requires halogenated pyrazole |

| Suzuki/Buchwald–Hartwig coupling | Pyrazole boronic ester, halogenated partner, Pd catalyst | Elevated temp, inert atmosphere | 40-70 | Versatile, good for complex molecules | Requires expensive catalysts |

| Cyclocondensation + substitution | Hydrazine derivatives, 1,3-diketones, morpholine | Multiple steps, varied solvents | 50-75 | Allows substitution control | Multi-step, regioselectivity issues |

| Patent method (WO2020039025A1) | Sulfonyl/oxy intermediates, morpholine derivatives | Optimized proprietary conditions | Not disclosed | High purity, stereochemical control | Proprietary, less accessible |

Research Findings and Notes

- The nucleophilic substitution method remains the most straightforward and widely used for preparing morpholine-substituted pyrazoles.

- Transition-metal catalyzed couplings provide access to more complex analogs but require careful catalyst and ligand selection.

- Cyclocondensation strategies offer flexibility in pyrazole ring synthesis but necessitate additional steps for morpholine introduction.

- Patent literature suggests ongoing optimization in synthetic routes to improve yield, stereoselectivity, and scalability.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 2-(1-methyl-1H-pyrazol-4-yl)morpholine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, pyrazole derivatives can be synthesized via condensation reactions using precursors like substituted hydrazines and diketones, followed by functionalization of the morpholine ring. Reflux conditions (e.g., ethanol, 10 hours) and purification via recrystallization (e.g., methanol) are critical for yield optimization . Intermediate steps may require protecting groups to prevent unwanted side reactions, especially when introducing the methyl group to the pyrazole nitrogen .

Q. How does the morpholine ring influence the compound's solubility and reactivity compared to analogs with oxane or piperazine rings?

- Methodological Answer : The morpholine ring's oxygen and nitrogen atoms enhance hydrogen-bonding capacity, improving aqueous solubility relative to oxane (purely etheric) or piperazine (more basic) analogs. Reactivity differences arise from the ring's electron-rich nature, facilitating nucleophilic substitutions at the morpholine nitrogen. Comparative studies using HPLC or solubility assays under controlled pH (e.g., phosphate buffer) can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns on the pyrazole and morpholine rings (e.g., methyl group at N1 of pyrazole).

- FT-IR : Identifies functional groups like C-N (morpholine) and C=C (pyrazole) via peaks at ~1100 cm and 1600 cm, respectively.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: 167.21 g/mol) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, a smaller HOMO-LUMO gap (~4 eV) suggests higher electrophilicity, favoring interactions with biological targets .

- Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina. Parameters include grid box dimensions centered on active sites and Lamarckian genetic algorithms for conformational sampling .

Q. How can researchers resolve contradictions in reported biological activity data for morpholine-pyrazole hybrids?

- Methodological Answer :

- Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify concentration-dependent effects.

- Structural Analog Comparison : Test analogs (e.g., ethanamine vs. morpholine derivatives) to isolate the contribution of the morpholine ring. For example, replacing morpholine with piperazine may reduce CNS penetration due to increased basicity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies from varied experimental conditions (e.g., pH, solvent) .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading to identify optimal conditions. Response surface methodology (RSM) can maximize yield and minimize impurities .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time, ensuring intermediates (e.g., Schiff bases) are fully converted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.